molecular formula C27H25NO6 B1344010 Fmoc-DOPA(acetonide)-OH CAS No. 852288-18-7

Fmoc-DOPA(acetonide)-OH

Cat. No.: B1344010
CAS No.: 852288-18-7
M. Wt: 459.5 g/mol
InChI Key: SHZLOTJPHMTVDI-QFIPXVFZSA-N
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Description

Fmoc-DOPA(acetonide)-OH is a derivative of the amino acid DOPA (3,4-dihydroxyphenylalanine) that is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and an acetonide group. This compound is commonly used in peptide synthesis due to its ability to protect the amino and hydroxyl groups during chemical reactions, allowing for the selective formation of peptide bonds.

Scientific Research Applications

Fmoc-DOPA(acetonide)-OH has a wide range of applications in scientific research, including:

    Peptide Synthesis: Used as a building block for the synthesis of peptides and proteins.

    Drug Delivery: Incorporated into drug delivery systems to improve the stability and bioavailability of therapeutic peptides.

    Biomaterials: Used in the development of hydrogels and other biomaterials for tissue engineering and regenerative medicine.

    Catalysis: Employed in the design of catalytic peptides for chemical reactions.

    Biomedical Research: Studied for its potential therapeutic effects in neurodegenerative diseases and other medical conditions.

Mechanism of Action

Target of Action

Fmoc-DOPA(acetonide)-OH is primarily used as a building block in the fabrication of functional materials . It is particularly useful in the formation of hydrogels, where it interacts with other components such as Fmoc-Tyr . The primary targets of this compound are therefore the other components within these materials, contributing to their overall structure and functionality.

Mode of Action

The compound’s mode of action is largely based on its inherent hydrophobicity and aromaticity, which promote association with other building blocks . It forms π-π interactions both between its own Fmoc groups and the phenyl rings of side-chains in other molecules, promoting self-assembly . This self-assembly occurs in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the self-assembly of functional materials. The compound’s unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides . This self-assembly process is crucial for the formation of hydrogels and other functional materials .

Result of Action

The result of this compound’s action is the formation of functional materials with unique and tunable morphologies . For example, it can contribute to the formation of semi-flexible twisted-multi-stranded fibers at pH 2.0 by a heating-cooling cycle . These materials can have various applications, including cell cultivation, bio-templating, optical applications, drug delivery, catalytic applications, and more .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the compound aggregates linearly to form semi-flexible twisted-multi-stranded fibers at pH 2.0 by a heating-cooling cycle . It disassembles at a higher ph due to the deprotonation of the carboxylic groups . Therefore, the compound’s action, efficacy, and stability are highly dependent on the specific conditions of its environment.

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) for "Fmoc-DOPA(acetonide)-OH" .

Future Directions

The simple and cost-effective synthesis method of “Fmoc-DOPA(acetonide)-OH” has broad application prospects . It is a key precursor for solid-phase synthesis of adhesive mussel proteins and peptides, which have attracted broad interest in functional coatings of biomaterials and biomedical devices .

Biochemical Analysis

Biochemical Properties

Fmoc-DOPA(acetonide)-OH plays a significant role in biochemical reactions, particularly in the formation of hydrogels. The compound interacts with various enzymes, proteins, and other biomolecules through its catechol and fluorenylmethyloxycarbonyl groups. These interactions often involve π-π stacking and hydrogen bonding, which contribute to the self-assembly and stability of the hydrogels formed by this compound . The compound’s ability to form hydrogels makes it useful in applications such as drug delivery, where it can encapsulate and release therapeutic agents in a controlled manner.

Cellular Effects

This compound has been shown to influence various cellular processes. The compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound hydrogels have been used to support cell growth and differentiation in tissue engineering applications . The compound’s ability to form a biocompatible matrix provides a conducive environment for cells to proliferate and function, making it a valuable tool in regenerative medicine.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The catechol groups in the compound can chelate metal ions, which can influence enzyme activity and protein function . Additionally, the fluorenylmethyloxycarbonyl group can participate in π-π stacking interactions, further stabilizing the self-assembled structures formed by the compound. These interactions can lead to changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound hydrogels can maintain their structural integrity over extended periods, providing a stable environment for cell culture and other applications . The compound’s stability can be affected by factors such as pH and temperature, which should be carefully controlled in experimental settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may support normal cellular function and promote tissue regeneration. At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting cellular metabolism or causing oxidative stress . It is important to determine the optimal dosage range for the compound to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s catechol groups can undergo oxidation-reduction reactions, which can affect metabolic flux and metabolite levels . Additionally, the fluorenylmethyloxycarbonyl group can be cleaved by specific enzymes, releasing the active dihydroxyphenylalanine moiety and influencing downstream metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic fluorenylmethyloxycarbonyl group can facilitate its incorporation into lipid membranes, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy in various applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the catechol groups in this compound can interact with metal ions in the mitochondria, affecting mitochondrial function and cellular energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-DOPA(acetonide)-OH typically involves the protection of the hydroxyl groups of DOPA with an acetonide group, followed by the protection of the amino group with an Fmoc group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection reactions. The process can be summarized as follows:

    Protection of Hydroxyl Groups: DOPA is reacted with acetone in the presence of an acid catalyst to form the acetonide-protected DOPA.

    Protection of Amino Group: The acetonide-protected DOPA is then reacted with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors to produce the compound in bulk quantities. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-DOPA(acetonide)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and acetonide protecting groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

    Oxidation and Reduction Reactions: Modifications of the hydroxyl groups on the DOPA moiety.

Common Reagents and Conditions

    Deprotection: Piperidine is commonly used to remove the Fmoc group, while acidic conditions (e.g., trifluoroacetic acid) are used to remove the acetonide group.

    Coupling: Carbodiimides (e.g., EDC, DCC) and bases (e.g., DIPEA) are used to facilitate peptide bond formation.

    Oxidation/Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the hydroxyl groups.

Major Products

The major products formed from these reactions include deprotected DOPA, peptide-linked DOPA derivatives, and oxidized or reduced forms of DOPA.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-DOPA-OH: Lacks the acetonide protection, making it less stable in certain reactions.

    Boc-DOPA(acetonide)-OH: Uses a different protecting group (Boc) for the amino group.

    Ac-DOPA(acetonide)-OH: Uses an acetyl group for amino protection instead of Fmoc.

Uniqueness

Fmoc-DOPA(acetonide)-OH is unique due to its dual protection strategy, which provides enhanced stability and selectivity during peptide synthesis. The combination of Fmoc and acetonide groups allows for precise control over the deprotection and coupling reactions, making it a valuable tool in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

(2S)-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6/c1-27(2)33-23-12-11-16(14-24(23)34-27)13-22(25(29)30)28-26(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,28,31)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZLOTJPHMTVDI-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Fmoc-DOPA(acetonide)-OH in material science and biomedical research?

A: this compound is a crucial building block for synthesizing peptides and proteins that mimic the adhesive properties of mussels. [] These bio-inspired materials have garnered significant interest for applications like functional coatings on biomaterials and biomedical devices. []

Q2: Why is this new synthesis method for this compound significant compared to previous methods?

A: The research highlights that previous methods for synthesizing this compound were complex and expensive, limiting its wider application. [] This novel two-step synthesis strategy is presented as a simpler and more cost-effective alternative, potentially broadening the accessibility and use of this important building block. []

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